Einecs 262-179-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Einecs 262-179-3, also known as benzyl alcohol, is a simple aromatic alcohol with the molecular formula C7H8O. It is a colorless liquid with a mild pleasant aromatic odor. Benzyl alcohol is naturally found in many plants and is commonly used in various industries due to its versatile properties.

Preparation Methods

Benzyl alcohol can be synthesized through several methods:

Hydrolysis of Benzyl Chloride: This is the most common method where benzyl chloride is hydrolyzed in the presence of sodium hydroxide.

Reduction of Benzaldehyde: Benzaldehyde can be reduced using hydrogen in the presence of a catalyst such as palladium on carbon.

Grignard Reaction: Benzyl alcohol can also be prepared by reacting phenylmagnesium bromide with formaldehyde, followed by hydrolysis.

Chemical Reactions Analysis

Benzyl alcohol undergoes various chemical reactions:

Oxidation: Benzyl alcohol can be oxidized to benzaldehyde and further to benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Esterification: It reacts with carboxylic acids to form esters, such as benzyl acetate, in the presence of acid catalysts.

Substitution: Benzyl alcohol can undergo nucleophilic substitution reactions to form benzyl halides when reacted with halogenating agents.

Scientific Research Applications

Benzyl alcohol has a wide range of applications in scientific research:

Chemistry: It is used as a solvent for inks, paints, lacquers, and epoxy resin coatings.

Biology: Benzyl alcohol is used as a bacteriostatic preservative at low concentration in intravenous medications and cosmetics.

Medicine: It is used as a local anesthetic and in the treatment of lice infestations.

Industry: Benzyl alcohol is used in the manufacture of other benzyl compounds, as a dye solvent, and as a photographic developer.

Mechanism of Action

The mechanism of action of benzyl alcohol varies depending on its application:

As a Local Anesthetic: Benzyl alcohol acts by blocking the nerve signals in the body, providing temporary relief from pain.

As a Preservative: It inhibits the growth of bacteria by disrupting their cell membrane integrity.

As a Solvent: Benzyl alcohol dissolves various compounds due to its polar nature, facilitating chemical reactions and processes.

Comparison with Similar Compounds

Benzyl alcohol can be compared with other similar compounds such as:

Phenol: Unlike benzyl alcohol, phenol has a hydroxyl group directly attached to the benzene ring, making it more acidic.

Benzaldehyde: Benzaldehyde has a formyl group instead of a hydroxyl group, making it an aldehyde rather than an alcohol.

Benzoic Acid: Benzoic acid has a carboxyl group, making it more acidic and less volatile compared to benzyl alcohol.

Benzyl alcohol stands out due to its mild aromatic odor, low toxicity, and versatility in various applications.

Properties

CAS No. |

60329-37-5 |

|---|---|

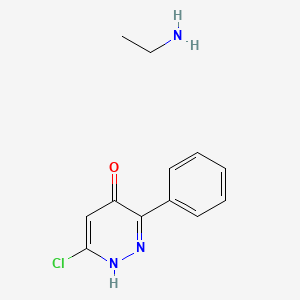

Molecular Formula |

C12H14ClN3O |

Molecular Weight |

251.71 g/mol |

IUPAC Name |

6-chloro-3-phenyl-1H-pyridazin-4-one;ethanamine |

InChI |

InChI=1S/C10H7ClN2O.C2H7N/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7;1-2-3/h1-6H,(H,12,14);2-3H2,1H3 |

InChI Key |

UYGCJCVDGZTXOK-UHFFFAOYSA-N |

Canonical SMILES |

CCN.C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]](/img/structure/B12693754.png)